3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate

Overview

Description

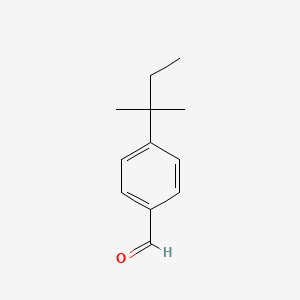

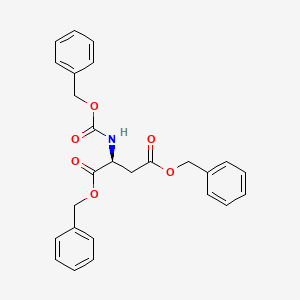

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H36O2 . It is typically used as an emulsifying and dispersing agent .

Molecular Structure Analysis

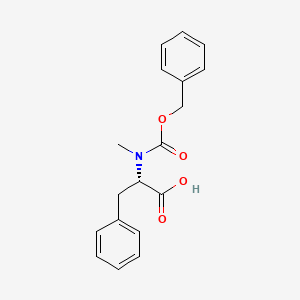

The linear formula of this compound is (CH3)3CCH2CH(CH3)CH2COOCH2CH2CH(CH)3CH2C(CH3)3 . Its molecular weight is 284.48 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 0.856 g/mL at 20°C . The refractive index is 1.437 . It has an acid value of ≤1.0, an iodine value of ≤1.0, and a saponification value of 185‑200 .Scientific Research Applications

Fragrance Material Review

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate has been reviewed for its use as a fragrance ingredient. It belongs to the fragrance structural group of branched chain saturated alcohols. These alcohols have a hydroxyl group and a carbon chain with multiple methyl side chains. The review focuses on toxicology and dermatology related to this fragrance ingredient (Mcginty et al., 2010).

Synthesis of Novel NO-donors

The compound has been used in synthesizing novel NO-donors like bis(3,5,5-trimethylhexyl)-N-nitrosoamine. This process is significant for the development of N-nitrosoamines and their analogues, contributing to medicinal chemistry (Lei, 2009).

Extraction of Iron (III)

In the field of inorganic chemistry, this compound has been instrumental in extracting iron (III) from aqueous sulphate solutions. The extracted species have been studied for their stoichiometric formulas and structural characteristics (Cattrall & West, 1966).

Gadolinium(III) Complex Synthesis

In nuclear chemistry, it's used in synthesizing gadolinium(III) 3,5,5-trimethylhexanoate complexes. These complexes are crucial for creating stable Gd-loaded liquid organic scintillators, which have applications in radiation detection (Novikova et al., 2016).

Lipase Catalysed Synthesis

It has also been used in enzymatic synthesis and hydrolysis of esters. The process involves using lipases for the biosynthesis of sebacic and phthalic esters, highlighting its importance in biochemistry (Gryglewicz, 2003).

Thermal Hazard Evaluation

In safety and hazard management, the thermal hazard evaluation of compounds like tert-butyl peroxy-3,5,5-trimethylhexanoate has been studied. This research is pivotal for understanding the stability and safety parameters in chemical processes (Yang et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is the skin. It is a low viscosity ester with a unique oil effect . It is widely used in various skincare products .

Mode of Action

This compound: interacts with the skin by forming a hydrophobic film on the skin surface . This film prevents the natural evaporation of water, keeping the skin smooth and soft .

Biochemical Pathways

The exact biochemical pathways affected by This compound It is known that the compound’s ability to form a hydrophobic film on the skin surface can influence the skin’s natural moisture retention pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As a topical agent, it is primarily absorbed through the skin where it exerts its effects .

Result of Action

The molecular and cellular effects of This compound include the formation of a hydrophobic film on the skin surface, which prevents the natural evaporation of water . This results in smoother, softer skin with a fresh, non-greasy feel .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, under strong acid or strong alkali conditions, it is prone to hydrolysis . Furthermore, it is a flammable liquid and can produce harmful combustion products such as carbon monoxide and carbon dioxide .

Biochemical Analysis

Biochemical Properties

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with esterases, enzymes that catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases results in the breakdown of the ester bond, leading to the formation of 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. These interactions are crucial for the compound’s metabolic processing and its subsequent effects on biological systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involved in lipid metabolism. It can modulate the expression of genes related to lipid synthesis and degradation, thereby affecting cellular lipid homeostasis. Additionally, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to lipid-binding proteins, facilitating its transport within cells. It also acts as an inhibitor of certain enzymes involved in lipid metabolism, thereby modulating their activity. These molecular interactions contribute to the compound’s ability to influence gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and gene expression. These effects are consistent with the compound’s role as a modulator of lipid homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve skin hydration. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage regulation when using this compound in experimental and therapeutic contexts .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. The compound is metabolized by esterases, resulting in the formation of 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. These metabolites can further participate in various biochemical reactions, including oxidation and conjugation, ultimately leading to their excretion from the body. The involvement of this compound in these pathways underscores its role in maintaining lipid homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid-binding proteins. These proteins facilitate the compound’s movement across cellular membranes and its accumulation in lipid-rich compartments. The distribution of this compound is influenced by its lipophilic nature, allowing it to integrate into cellular membranes and lipid droplets .

Subcellular Localization

The subcellular localization of this compound is primarily within lipid-rich compartments, such as lipid droplets and cellular membranes. This localization is facilitated by the compound’s lipophilic properties and its interactions with lipid-binding proteins. The presence of this compound in these compartments is crucial for its role in modulating lipid metabolism and maintaining cellular lipid homeostasis .

properties

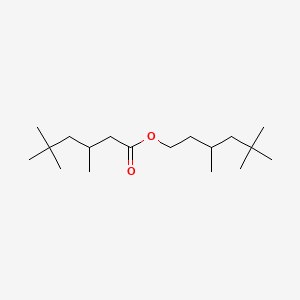

| { "Design of the Synthesis Pathway": "The synthesis of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate can be achieved through esterification reaction between 3,5,5-Trimethylhexanol and 3,5,5-Trimethylhexanoic acid.", "Starting Materials": [ "3,5,5-Trimethylhexanol", "3,5,5-Trimethylhexanoic acid", "Sulfuric acid", "Methanol", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Add 3,5,5-Trimethylhexanol and 3,5,5-Trimethylhexanoic acid in a round bottom flask in a 1:1 molar ratio.", "Add a few drops of concentrated sulfuric acid as a catalyst.", "Heat the mixture under reflux for 4-6 hours.", "Allow the mixture to cool to room temperature.", "Add methanol to the mixture to dissolve the product.", "Wash the mixture with sodium bicarbonate solution to neutralize the acid.", "Extract the product with sodium chloride solution.", "Dry the organic layer with anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent to obtain the desired product." ] } | |

CAS RN |

42131-25-9 |

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

7-methyloctyl 7-methyloctanoate |

InChI |

InChI=1S/C18H36O2/c1-16(2)12-8-5-6-11-15-20-18(19)14-10-7-9-13-17(3)4/h16-17H,5-15H2,1-4H3 |

InChI Key |

LHWUVOILCRBENG-UHFFFAOYSA-N |

SMILES |

CC(CCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |

Canonical SMILES |

CC(C)CCCCCCOC(=O)CCCCCC(C)C |

Other CAS RN |

59219-71-5 |

physical_description |

Liquid |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.